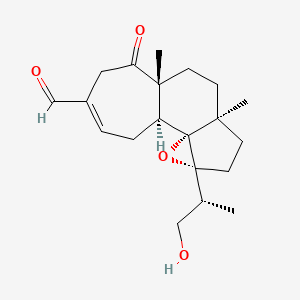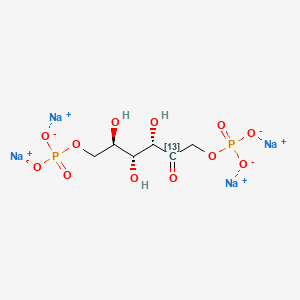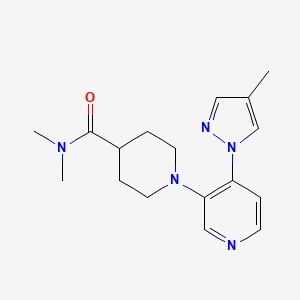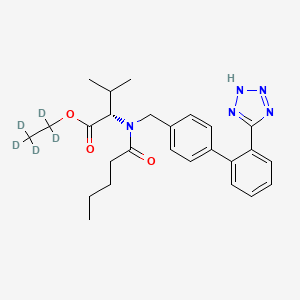
Valsartan Ethyl-d5 Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valsartan ethyl ester-d5 is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in valsartan ethyl ester-d5 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is often used in scientific research to study the pharmacokinetics and pharmacodynamics of valsartan.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of valsartan ethyl ester-d5 involves several steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The process begins with the N-acylation of a suitable precursor, followed by the Suzuki-Miyaura cross-coupling reaction to form the desired aryl-aryl bond. Finally, the methyl ester group is hydrolyzed to yield valsartan ethyl ester-d5.
Industrial Production Methods
In an industrial setting, the production of valsartan ethyl ester-d5 is typically carried out in continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes . The use of coil reactors and fixed-bed reactors in a continuous setup ensures efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Valsartan ethyl ester-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Valsartan ethyl ester-d5 is widely used in scientific research due to its enhanced stability and metabolic profile. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and pharmacodynamics of valsartan.
Biology: Employed in biological studies to understand the interaction of valsartan with biological targets.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of valsartan.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Valsartan ethyl ester-d5 exerts its effects by selectively binding to the angiotensin II receptor type 1 (AT1), thereby preventing angiotensin II from exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention. The compound also affects the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Valsartan ethyl ester-d5 is unique due to the presence of deuterium atoms, which enhance its stability and metabolic profile compared to non-deuterated valsartan. Similar compounds include:
Valsartan: The non-deuterated form, commonly used in clinical settings.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Candesartan: A compound with a longer duration of action compared to valsartan.
Irbesartan: Known for its high binding affinity to the AT1 receptor.
Eigenschaften
Molekularformel |
C26H33N5O3 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i2D3,6D2 |
InChI-Schlüssel |
BTSNVLAJCYDJEU-DEOSPFOKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


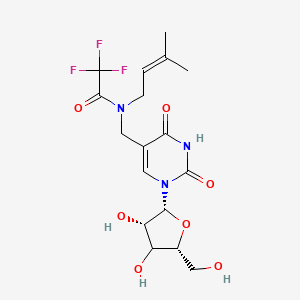
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
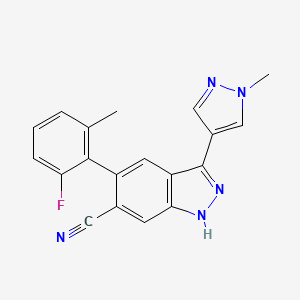
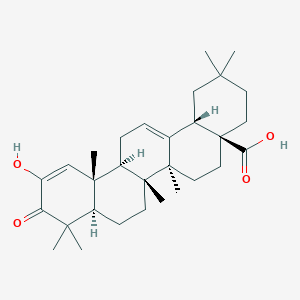
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

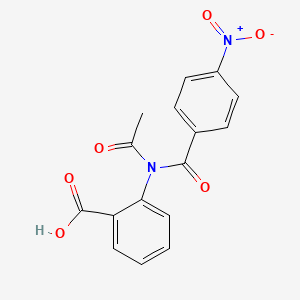
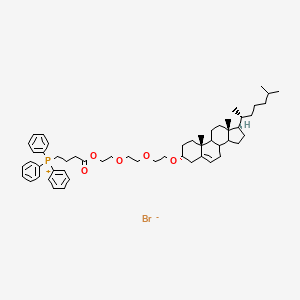

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
